molecular formula C12H17F3OS3 B14238009 3-(Cyclohexylsulfanyl)-1,1,1-trifluoro-4,4-bis(methylsulfanyl)but-3-en-2-one CAS No. 345581-25-1

3-(Cyclohexylsulfanyl)-1,1,1-trifluoro-4,4-bis(methylsulfanyl)but-3-en-2-one

Cat. No.: B14238009
CAS No.: 345581-25-1
M. Wt: 330.5 g/mol
InChI Key: FENYYRANGNQBDG-UHFFFAOYSA-N
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Description

3-(Cyclohexylsulfanyl)-1,1,1-trifluoro-4,4-bis(methylsulfanyl)but-3-en-2-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is notable for its unique structure, which includes a trifluoromethyl group, a cyclohexylsulfanyl group, and two methylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylsulfanyl)-1,1,1-trifluoro-4,4-bis(methylsulfanyl)but-3-en-2-one typically involves multiple steps. One common method starts with the preparation of the enone backbone, followed by the introduction of the trifluoromethyl group and the sulfanyl groups. The reaction conditions often require the use of strong bases and nucleophiles to facilitate the addition of the sulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylsulfanyl)-1,1,1-trifluoro-4,4-bis(methylsulfanyl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone to an alcohol.

    Substitution: The sulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted enones depending on the nucleophile used.

Scientific Research Applications

3-(Cyclohexylsulfanyl)-1,1,1-trifluoro-4,4-bis(methylsulfanyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylsulfanyl)-1,1,1-trifluoro-4,4-bis(methylsulfanyl)but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The sulfanyl groups can form covalent bonds with target proteins, leading to the inhibition of their function. This compound may also interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl vinyl ketone: Similar enone structure but lacks the trifluoromethyl and sulfanyl groups.

    Cyclohexyl methyl ketone: Contains a cyclohexyl group but lacks the enone structure and trifluoromethyl group.

    Trifluoroacetone: Contains a trifluoromethyl group but lacks the enone structure and sulfanyl groups.

Uniqueness

3-(Cyclohexylsulfanyl)-1,1,1-trifluoro-4,4-bis(methylsulfanyl)but-3-en-2-one is unique due to its combination of a trifluoromethyl group, a cyclohexylsulfanyl group, and two methylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

345581-25-1

Molecular Formula

C12H17F3OS3

Molecular Weight

330.5 g/mol

IUPAC Name

3-cyclohexylsulfanyl-1,1,1-trifluoro-4,4-bis(methylsulfanyl)but-3-en-2-one

InChI

InChI=1S/C12H17F3OS3/c1-17-11(18-2)9(10(16)12(13,14)15)19-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3

InChI Key

FENYYRANGNQBDG-UHFFFAOYSA-N

Canonical SMILES

CSC(=C(C(=O)C(F)(F)F)SC1CCCCC1)SC

Origin of Product

United States

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